molecular formula C6H7NS B119425 2-Aminothiophenol CAS No. 137-07-5

2-Aminothiophenol

Cat. No.: B119425
CAS No.: 137-07-5
M. Wt: 125.19 g/mol
InChI Key: VRVRGVPWCUEOGV-UHFFFAOYSA-N
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Description

2-Aminothiophenol, also known as 2-Aminobenzenethiol, is an organosulfur compound with the chemical formula C₆H₇NS. It is a colorless oily solid, although impure samples can appear deeply colored. This compound is soluble in organic solvents and basic water. It is primarily used as a precursor to benzothiazoles, which are bioactive compounds and commercial dyes .

Mechanism of Action

Target of Action

2-Aminothiophenol is a unique 5-membered S-heterocycle and a pharmacophore providing antiprotozoal, antiproliferative, antiviral, antibacterial, or antifungal properties . It has been shown to confer biological applications in a variety of areas, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) antiviral agents . For example, compound A known as RS-C-5966451, which contains 2-aminothiophenes, is described for its broad-spectrum antiviral properties .

Mode of Action

It is known that the carbon at the 2nd position is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

Biochemical Pathways

This compound is involved in the synthesis of 2-arylbenzothiazoles . Several pathways have been designed for the generation of target 2-arylbenzo[d]thiazole derivatives catalyzed by ionic liquids and many other catalysts under different reaction conditions using this compound .

Result of Action

The result of the action of this compound is largely dependent on the specific biological application. For instance, in the case of its antiviral properties, it may inhibit the replication of viruses . .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of room temperature and atmospheric pressure should be prioritized in the synthesis of 2-aminothiophenes . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminothiophenol can be synthesized through several methods:

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

2-Aminothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Aminothiophenol can be compared with other similar compounds such as:

  • 3-Aminothiophenol
  • 4-Aminothiophenol
  • 2-Aminophenol
  • 2-Mercaptoaniline

Uniqueness: this compound is unique due to its specific positioning of the amine and thiol groups, which confer distinct reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

2-aminobenzenethiol
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InChI

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VRVRGVPWCUEOGV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)N)S
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
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Related CAS

123198-82-3, 3292-42-0 (hydrochloride)
Record name Poly(o-aminothiophenol)
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DSSTOX Substance ID

DTXSID6051693
Record name 2-Aminobenzenethiol
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Molecular Weight

125.19 g/mol
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Physical Description

Melting point = 26 deg C; [ChemIDplus] Liquid with a stench; Sensitive to air; mp = 19-21 deg C; [Alfa Aesar MSDS]
Record name 2-Aminothiophenol
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Vapor Pressure

0.02 [mmHg]
Record name 2-Aminothiophenol
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CAS No.

137-07-5, 40451-21-6
Record name 2-Aminothiophenol
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Record name Benzenethiol, 2-amino-
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Synthesis routes and methods

Procedure details

Analogously to Example 1, the required 2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine is obtained as a colourless oil having a boiling point of 89° C./0.04 mbar using 2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline, melting point of from 60° to 62° C., boiling point of 125° C./0.1 mbar (obtained from tetramethyloxirane and 2-aminothiophenol). nD20 =1.5955; the mass spectrum shows a molecular ion at 207 (74% relative intensity) and as main fragments 192 (24%), 177 (14%), 164 (100%), 150 (44%), 132 (70%), 125 (24%), 109 (15%), 92 (22%), 42 (17%) and 41 (16%).
Name
2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Aminothiophenol?

A1: this compound has the molecular formula C6H7NS and a molecular weight of 125.19 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. Researchers have used Infrared (IR) spectroscopy to identify functional groups, UV-Visible spectroscopy to study electronic transitions, and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments within the molecule [].

Q3: Does the structure of this compound influence its reactivity?

A3: Yes, the structure of this compound significantly impacts its reactivity. The presence of both an amino group (-NH2) and a thiol group (-SH) in close proximity on the aromatic ring makes it a highly versatile reactant. These functional groups allow it to participate in a wide range of reactions, including condensation, cyclization, and complex formation with metals [, , , , ].

Q4: How does this compound react with aldehydes?

A4: this compound reacts with aldehydes in a condensation reaction to form 2-substituted benzothiazoles. This reaction is often catalyzed by acids, and various catalysts like L-proline [], alkyl carbonic acid [], and camphor sulfonic acid [] have been explored to improve efficiency and selectivity.

Q5: Can this compound be used to synthesize larger heterocyclic systems?

A5: Yes, this compound is a valuable building block for synthesizing a wide array of heterocyclic compounds. For example, it reacts with exocyclic α,β-unsaturated ketones to produce tetracyclic chromeno- and 1-thiochromenobenzothiazepines []. It can also be used to create spiro-5-thiazolidin-2-one-indolo[1,5]benzothiazepines through a multi-step reaction involving Knoevenagel condensation and thia-Michael addition [].

Q6: How does the presence of a base affect the reaction of this compound with Morita-Baylis-Hillman ketones?

A6: The reaction pathway of this compound with Morita-Baylis-Hillman ketones exhibits a base-dependent selectivity switch. In the presence of a base like Cs2CO3, an oxidative cyclization occurs, leading to 2,2-disubstituted dihydro-1,4-benzothiazines via an aza-Michael addition. Conversely, without a base, a thia-Michael adduct is formed []. This highlights the crucial role of reaction conditions in directing product formation.

Q7: Are there applications of this compound in material science?

A7: Yes, this compound has been investigated for its potential in material science. For example, it has been utilized to functionalize graphene oxide (GO) in the fabrication of nanocomposites for environmental remediation. The resulting PATP@GO nanocomposite demonstrated enhanced adsorption capacity and efficiency for heavy metal ions like Pb(II) and Cd(II) from wastewater [].

Q8: Can this compound act as a ligand in metal complexes?

A8: Yes, this compound can act as a ligand in metal complexes. Studies have investigated its complexation with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. These complexes have been characterized using various spectroscopic techniques and have shown potential for applications like solvent extraction of metal ions [] and biological activity [].

Q9: What analytical techniques are used to quantify this compound in complex matrices?

A9: Liquid chromatography coupled with mass spectrometry (LC-MS) is a common technique for quantifying this compound, particularly as a trace impurity in pharmaceutical substances []. This method offers high sensitivity and selectivity for accurate determination.

Q10: Are there any known occupational health risks associated with this compound?

A10: Yes, this compound can cause occupational airborne allergic contact dermatitis. Cases have been reported in chemical technicians exposed to its vapors [, ]. Proper safety measures and personal protective equipment are crucial when handling this compound.

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